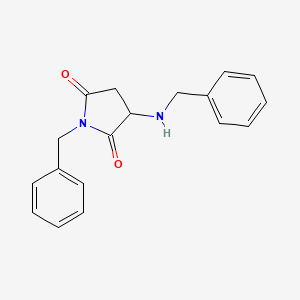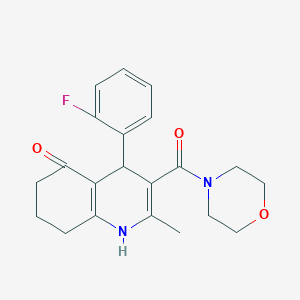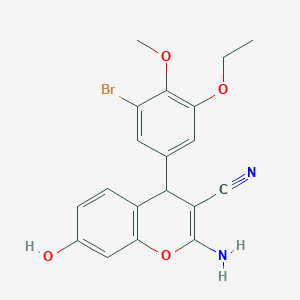![molecular formula C23H21N3O4 B4072572 2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4072572.png)
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
説明
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MNPA, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience.
科学的研究の応用
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase A and B. This compound has also been shown to possess significant antioxidant and anti-inflammatory properties.
作用機序
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide exerts its pharmacological effects through the inhibition of various enzymes and the modulation of several signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. This compound has also been shown to inhibit the activity of monoamine oxidase A and B, which are enzymes responsible for the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters, which can have significant effects on mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. This compound has also been shown to possess significant antioxidant and anti-inflammatory properties, which can have beneficial effects on overall health and well-being.
実験室実験の利点と制限
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to modulate several signaling pathways. However, this compound also has several limitations, including its low yield during synthesis and its potential toxicity at high doses.
将来の方向性
2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has significant potential for future research in various fields, including medicinal chemistry, pharmacology, and neuroscience. Some possible future directions for this compound research include:
1. Further investigation of its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Development of more efficient synthesis methods to increase the yield of this compound.
3. Investigation of its potential applications in the treatment of other diseases and conditions, such as cancer, diabetes, and cardiovascular disease.
4. Further investigation of its mechanism of action and its effects on various signaling pathways.
5. Investigation of its potential applications in the development of new drugs and therapies for various diseases and conditions.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against several enzymes, possess significant antioxidant and anti-inflammatory properties, and exhibit significant biochemical and physiological effects in various preclinical studies. This compound has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to modulate several signaling pathways. However, this compound also has several limitations, including its low yield during synthesis and its potential toxicity at high doses. Future research on this compound has significant potential for the development of new drugs and therapies for various diseases and conditions.
特性
IUPAC Name |
2-methyl-3-nitro-N-[2-(1-phenylethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-15-18(12-8-14-21(15)26(29)30)22(27)25-20-13-7-6-11-19(20)23(28)24-16(2)17-9-4-3-5-10-17/h3-14,16H,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJONPIHEPISJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(1,3-benzodioxol-5-yl)-2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4072493.png)
![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine](/img/structure/B4072500.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B4072508.png)
![6-amino-8-(2,4-dichlorophenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4072516.png)
![1-(2-chloro-5-ethoxy-4-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4072520.png)
![ethyl 4-{5-[(cyclopentylcarbonyl)amino]-1H-pyrazol-1-yl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4072521.png)
![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)


![2-[(6-fluoro-4-methyl-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4072544.png)
![4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072546.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-ethyl-6-methylphenyl)acetamide](/img/structure/B4072566.png)
